2-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
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Overview
Description
2-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a piperidine moiety, which is further functionalized with a tert-butylphenylsulfonyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry and material science.
Mechanism of Action
Target of Action
It is noted that similar compounds have been used in the development ofPROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound acts as a semi-flexible linker in PROTAC development . It helps form a ternary complex between the target protein and the E3 ubiquitin ligase . The rigidity incorporated into the linker region may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The compound, as part of a PROTAC, affects the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By tagging specific proteins for degradation, the compound can influence various biochemical pathways depending on the target protein .
Pharmacokinetics
The optimization of drug-like properties is mentioned as a consideration in the design of these compounds .
Result of Action
The result of the compound’s action would be the degradation of the target protein . This could have various molecular and cellular effects depending on the role of the target protein. For example, if the target protein is involved in a disease pathway, its degradation could potentially ameliorate the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the tert-butylphenylsulfonyl group: This step involves the sulfonylation of the piperidine ring using tert-butylphenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the pyridine ring: The final step involves the coupling of the sulfonylated piperidine with a 6-methylpyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings are functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((4-(Methyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
- 2-((1-((4-(Ethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
- 2-((1-((4-(Isopropyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
Uniqueness
Compared to similar compounds, 2-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it particularly useful in applications where selective binding or inhibition is required.
Properties
IUPAC Name |
2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16-6-5-7-20(22-16)26-18-12-14-23(15-13-18)27(24,25)19-10-8-17(9-11-19)21(2,3)4/h5-11,18H,12-15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVYRHNKSVNBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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